
Tamibarotene
Descripción general
Descripción
Tamibarotene, también conocido como ácido retinobenzoico, es un retinoides sintético activo por vía oral desarrollado para superar la resistencia al ácido retinoico todo-trans (ATRA). Exhibe actividad antineoplásica potencial, particularmente contra la leucemia promielocítica aguda (APL). This compound se comercializa bajo la marca Amnolake y está disponible principalmente en Japón .
Métodos De Preparación
Tamibarotene se sintetiza mediante un proceso de varios pasos que involucra varias reacciones clave:
Reacción del diol con cloruro de hidrógeno: Este paso produce el derivado dicloro correspondiente.
Alquilación de Friedel-Crafts: El cloruro de aluminio media la alquilación de la acetanilida con el dicloruro para formar el compuesto tetralina.
Hidrólisis básica: Este paso conduce a la formación de la amina primaria.
Acilación: El grupo amino primario se acila con el semi cloruro de ácido semi éster del ácido tereftálico para formar la amida.
Hidrólisis final: La hidrólisis básica del grupo éster produce this compound.
Para la producción industrial, los cristales estables de this compound se pueden preparar recristalizando this compound utilizando un solvente mixto de metanol-agua, seguido de molienda física, calentamiento y secado para obtener cristales estables con alta pureza .
Análisis De Reacciones Químicas
Tamibarotene experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir utilizando agentes reductores comunes.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de catalizadores y reactivos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen cloruro de hidrógeno, cloruro de aluminio y varios agentes reductores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Tamibarotene tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar retinoides sintéticos y sus propiedades químicas.
Biología: this compound se utiliza para investigar la diferenciación y proliferación de células malignas.
Medicina: Se utiliza principalmente en el tratamiento de la leucemia promielocítica aguda (APL) y ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer, el mieloma múltiple y la enfermedad de Crohn
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Tamibarotene actúa como un agonista específico para el receptor de ácido retinoico alfa y beta. Se une a estos receptores e induce la diferenciación y apoptosis en las células de la leucemia promielocítica. En comparación con el ácido retinoico todo-trans, this compound es químicamente más estable y mantiene los niveles plasmáticos debido a su menor afinidad por la proteína de unión al ácido retinoico celular . Esta estabilidad y potencia lo convierten en un agente terapéutico valioso en el tratamiento de APL y otras afecciones .
Comparación Con Compuestos Similares
Tamibarotene a menudo se compara con el ácido retinoico todo-trans (ATRA) debido a sus mecanismos de acción similares. this compound es varias veces más potente y químicamente estable que ATRA. También tiene una menor afinidad por la proteína de unión al ácido retinoico celular, lo que contribuye a sus niveles plasmáticos sostenidos y efectos secundarios reducidos .
Compuestos Similares
Ácido retinoico todo-trans (ATRA): Un retinoides natural que se utiliza como tratamiento de primera línea para APL.
Bexarotene: Otro retinoides sintético utilizado en el tratamiento del linfoma cutáneo de células T.
Las propiedades únicas de this compound, como su estabilidad y potencia, lo convierten en un compuesto valioso tanto en aplicaciones de investigación como terapéuticas.
Actividad Biológica
Tamibarotene, a synthetic retinoid, is primarily known for its role in treating acute promyelocytic leukemia (APL) and other hematological malignancies. It functions as a selective agonist for the retinoic acid receptor alpha (RARα), exhibiting potent biological activity that has been explored in various clinical settings. The compound has demonstrated significant efficacy, particularly in cases where RARA is overexpressed, making it a valuable therapeutic agent in targeted cancer treatments.
This compound acts by binding to RARα, leading to the activation of retinoic acid response genes. This mechanism promotes differentiation and antiproliferative effects in cancer cells. Notably, this compound has been shown to be approximately ten times more potent than all-trans retinoic acid (ATRA) and does not significantly bind to cellular retinoic acid binding protein (CRABP), which may help circumvent resistance mechanisms associated with ATRA .
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
Recent studies have highlighted the efficacy of this compound in combination with azacitidine for patients with RARA overexpression in AML and MDS:
- Phase 2 Trials : A trial involving 28 patients with relapsed/refractory (R/R) AML and RARA overexpression demonstrated:
- SELECT-MDS-1 Trial : In a larger cohort of 190 patients, the combination of this compound and azacitidine resulted in a complete remission (CR) rate of 23.8% compared to 18.8% for the placebo group, although this difference was not statistically significant .
Study | Population | CR Rate | Median OS | Comments |
---|---|---|---|---|
Phase 2 Trial | R/R AML with RARA+ | 19% | 5.9 months | Rapid onset of response |
SELECT-MDS-1 Trial | Higher-risk MDS | 23.8% | Not reported | Comparison with azacitidine alone |
Safety Profile
The safety profile of this compound appears favorable, with studies indicating that it does not significantly increase adverse events when combined with azacitidine. In the trials reviewed, no additional myelosuppression was observed beyond what was expected from azacitidine alone .
Efficacy in APL Patients
This compound has been particularly effective in APL patients who have relapsed after ATRA treatment:
- Clinical Study Results : In a pivotal study involving 42 APL patients, this compound achieved an overall CR rate of 61.5% , with an impressive 81% response rate among those previously treated with ATRA .
Combination Therapies
The synergy between this compound and other agents has been a focus of research:
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Tamibarotene’s selectivity for RARα in hematologic malignancies?
this compound exhibits high specificity for RARα due to its structural optimization, which reduces binding to RARγ (linked to skin toxicity) and RXRs. Preclinical studies demonstrate its ability to bind RARα and modulate differentiation pathways in RARA-overexpressing leukemia cells. This selectivity minimizes off-target effects and enhances therapeutic efficacy in malignancies like AML and MDS .
Q. Which biomarkers are validated for identifying this compound-responsive patient cohorts?
RARA mRNA overexpression, detected via companion diagnostics (e.g., RT-PCR or RNA sequencing), is the primary biomarker. Clinical trials (e.g., SELECT-MDS-1) stratify patients based on RARA overexpression thresholds (e.g., ≥1.5-fold in MDS). Secondary biomarkers include downstream targets like MYC and CDKN1A, measured via transcriptomic profiling .
Q. What in vitro models are used to validate this compound’s anti-inflammatory effects?
Studies utilize AML cell lines (e.g., HL-60) with RARA overexpression to assess differentiation and apoptosis. For non-cancer applications (e.g., Alzheimer’s), neuronal progenitor cell cultures and transgenic mouse models (e.g., APP/PS1) evaluate Aβ reduction and neurite outgrowth .
Q. How is this compound’s pharmacokinetic profile optimized compared to ATRA?
this compound’s synthetic structure confers resistance to oxidation and hepatic degradation, extending its half-life (>40 hours vs. ATRA’s 45 minutes). Dose-ranging studies in APL patients established 6 mg/m²/day as optimal, balancing efficacy and hyperlipidemia risk .
Advanced Research Questions
Q. How can clinical trials evaluate this compound’s efficacy in combination therapies for AML?
Trials should adopt randomized, controlled designs with endpoints like complete response (CR) rates and minimal residual disease (MRD). The SELECT-AML-1 Phase 2 trial (NCT04797780) exemplifies this by comparing triplet (this compound + venetoclax + azacitidine) vs. doublet therapy, showing 100% CR/CRi in the triplet arm .
Q. What statistical methods address interim data analyses in Phase III trials like SELECT-MDS-1?
Pre-specified futility analyses (e.g., using Bayesian predictive probability models) are conducted by Independent Data Monitoring Committees (IDMCs). In SELECT-MDS-1, an interim analysis of 50% enrolled patients confirmed trial continuation without unblinding, ensuring integrity .
Q. How do researchers reconcile this compound’s high CR rates with resistance in relapsed APL?
Resistance mechanisms (e.g., RARα mutations, CRABP upregulation) are assessed via whole-exome sequencing and pharmacodynamic studies. Combination strategies with ATO or FLT3 inhibitors in relapsed APL models show synergistic effects, overcoming resistance .
Q. What methodologies validate this compound’s efficacy in non-oncologic indications (e.g., sepsis-induced lung injury)?
Preclinical sepsis models (e.g., cecal ligation and puncture in mice) measure outcomes like survival, lung vascular permeability, and NF-κB activation. This compound’s inhibition of heparin-binding protein (HBP) is quantified via ELISA and immunohistochemistry .
Q. Methodological Considerations
Q. How to design translational studies for this compound’s impact on cancer stem cells (CSCs)?
Use flow cytometry to isolate CSCs (e.g., CD34+/CD38- in AML) and assess self-renewal via colony-forming assays. Transcriptomic profiling (e.g., RNA-seq) identifies CSC-specific pathways modulated by this compound, such as Wnt/β-catenin .
Q. What protocols ensure reproducibility in this compound combination therapy studies?
Standardize dosing schedules (e.g., this compound administered 2 hours before azacitidine to maximize synergy) and use pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for drug-drug interactions. The SELECT trials employ centralized labs for biomarker consistency .
Q. Contradiction Analysis
Q. How to resolve discrepancies between this compound’s high CR rates and variable survival benefits?
Subgroup analyses (e.g., RARA expression quartiles) and longer follow-up (e.g., 24-month OS in SELECT-MDS-1) clarify durability. Preclinical xenograft models with RARA knockdowns isolate confounding factors .
Q. Why do some inflammatory models show this compound efficacy while others do not?
Tissue-specific HBP expression and NF-κB pathway heterogeneity may explain variability. Multi-omics approaches (e.g., single-cell RNA-seq) stratify responders in sepsis models .
Propiedades
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNCGKQJGXKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046853 | |
Record name | Tamibarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.75e-04 g/L | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR). | |
Record name | Tamibarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
94497-51-5 | |
Record name | Tamibarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94497-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamibarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094497515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamibarotene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamibarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMIBAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08V52GZ3H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tamibarotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.